molecular formula C21H26ClNO2 B12779573 [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride CAS No. 860229-23-8

[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride

Cat. No.: B12779573
CAS No.: 860229-23-8
M. Wt: 359.9 g/mol
InChI Key: WQUUPFMHEQIXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride typically involves the formation of the piperidine ring followed by functionalization. One common method involves the reaction of 4-phenylpiperidine with 2-phenylethyl bromide under basic conditions to form the desired product. The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    4-Phenylpiperidine: A piperidine derivative with a phenyl group at the 4-position.

    2-Phenylethylamine: An amine with a phenylethyl group.

Uniqueness

[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct pharmacological and chemical properties.

Properties

CAS No.

860229-23-8

Molecular Formula

C21H26ClNO2

Molecular Weight

359.9 g/mol

IUPAC Name

[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride

InChI

InChI=1S/C21H25NO2.ClH/c1-18(23)24-21(20-10-6-3-7-11-20)13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11H,12-17H2,1H3;1H

InChI Key

WQUUPFMHEQIXIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.